molecular formula C6H8ClN5 B13482774 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride

Cat. No.: B13482774
M. Wt: 185.61 g/mol
InChI Key: MYBCPARLFZYYNY-UHFFFAOYSA-N
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Description

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride typically involves the formation of the tetrazole ring followed by its fusion with the pyridine ring. One common method involves the reaction of 2-aminopyridine with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit their function. This can lead to various biological effects, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • **1-{[1,2,3,4]Tetrazolo[1,5-a]pyrimidin-7-yl}methanamine
  • **1-{[1,2,3,4]Tetrazolo[1,5-a]pyridino-8-boronic acid

Uniqueness

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. The presence of the tetrazole ring fused to the pyridine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a tetrazole ring fused to a pyridine structure, which is known to enhance its biological activity. The presence of the tetrazole moiety contributes to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that tetrazolo[1,5-a]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazolo[1,5-a]pyridines possess moderate minimum inhibitory concentrations (MIC) against various microorganisms. A specific derivative demonstrated MIC values ranging from 15.62 to 62.5 µg/mL against tested strains .

Anticancer Activity

The anticancer potential of tetrazolo compounds has been explored extensively. In vitro studies have shown that certain tetrazolo derivatives can inhibit cancer cell proliferation. For example, compounds synthesized from tetrazolo frameworks were evaluated against human cancer cell lines such as MCF-7 and K-562, demonstrating promising cytotoxic effects .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)
Compound AMCF-710
Compound BK-56215
Compound CHT-2912

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, tetrazolo derivatives have been studied for their anti-inflammatory properties. One study highlighted the ability of a specific derivative to inhibit TNF-alpha release in LPS-stimulated whole blood models with an IC50 value indicating potent activity .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit protein kinases involved in cancer progression.
  • Receptor Modulation : The compound may also act as a modulator for specific receptors associated with inflammation and immune responses.

Case Studies

Several studies have investigated the biological effects of tetrazolo compounds:

  • Study on Antimicrobial Properties : A study published in the Beilstein Archives demonstrated the synthesis of trifluoromethylated tetrazolo derivatives that exhibited significant antimicrobial activity against multiple strains .
  • Anticancer Evaluation : Research conducted on pyrazolo[4,3-e][1,2,4]triazine derivatives revealed their efficacy against human cancer cell lines and provided insights into structure-activity relationships that could be applied to develop more effective drugs based on the tetrazole scaffold .
  • Inflammation Studies : In a recent review on amino-pyrazoles, it was found that specific compounds derived from tetrazoles displayed remarkable inhibition of inflammatory markers in vitro .

Q & A

Q. Basic: What are the recommended synthetic routes for 1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of tetrazolo-pyridine precursors followed by functionalization of the methanamine group. A metal-free intramolecular annulation strategy (using deep eutectic solvents like Dowtherm A) has been reported for structurally related tetrazolo-pyridine derivatives, yielding high-purity products under mild conditions . For scalability, optimize reaction parameters such as solvent polarity (e.g., dimethylformamide vs. ethanol), temperature (80–120°C), and stoichiometry of reducing agents (e.g., NaBH4 for amine protection). Purification via recrystallization or column chromatography is critical to remove unreacted intermediates .

Q. Advanced: How can computational modeling predict regioselectivity in tetrazolo-pyridine ring functionalization?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distributions and frontier molecular orbitals to identify reactive sites. For example, nucleophilic attack at the C8 position of the tetrazolo-pyridine core is favored due to lower activation energy barriers, as observed in analogous systems . Pair computational predictions with experimental validation using regioselective coupling reactions (e.g., Suzuki-Miyaura for aryl groups) and NMR/HPLC-MS monitoring .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm methanamine proton integration (δ ~3.2 ppm) and tetrazolo-pyridine aromatic signals (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 253.73) and rule out decomposition .
  • XRD : Single-crystal X-ray diffraction for absolute configuration determination, particularly if chiral centers are introduced .

Q. Advanced: How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer:
Halogenation at the pyridine ring (e.g., fluorine at C6) enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, fluorinated analogs show prolonged half-lives in hepatic microsome assays . To assess activity, perform in vitro binding assays (e.g., radioligand displacement for GPCR targets) and correlate results with computed LogP and polar surface area values .

Q. Basic: What safety protocols are required for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Store in airtight containers at RT (15–25°C) away from strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:
Discrepancies may arise from cell-specific uptake or metabolic activation. Use the Mosmann MTT assay to standardize viability measurements. Cross-validate with flow cytometry (Annexin V/PI staining) and RNA-seq to identify apoptosis pathways. Adjust experimental conditions (e.g., serum-free media to minimize protein binding) and report IC50 values with 95% confidence intervals .

Q. Basic: What solvents are compatible with this compound for in vitro studies?

Methodological Answer:
Polar aprotic solvents (DMSO, DMF) are ideal for stock solutions (10–50 mM). For aqueous dilution, use PBS (pH 7.4) with ≤1% DMSO to prevent precipitation. Avoid chlorinated solvents (e.g., CH2Cl2) due to potential HCl liberation under heating .

Q. Advanced: What mechanistic insights explain its instability under acidic conditions?

Methodological Answer:
Protonation of the tetrazolo moiety at pH < 3 triggers ring-opening reactions, forming reactive diazonium intermediates. Monitor degradation via HPLC-UV (λ = 254 nm) and stabilize formulations with buffering agents (e.g., citrate buffer at pH 5–6). Computational MD simulations can model protonation states and degradation pathways .

Q. Basic: How is purity assessed prior to biological testing?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H2O gradient) with UV detection; target purity ≥95% .
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Ensure water content <0.5% to prevent hydrolysis .

Q. Advanced: What strategies improve bioavailability in preclinical models?

Methodological Answer:

  • Salt Selection : Hydrochloride salts enhance aqueous solubility (e.g., 12 mg/mL in H2O) vs. free bases .
  • Prodrug Design : Acetylate the methanamine group to improve membrane permeability, with enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .

Properties

Molecular Formula

C6H8ClN5

Molecular Weight

185.61 g/mol

IUPAC Name

tetrazolo[1,5-a]pyridin-8-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H7N5.ClH/c7-4-5-2-1-3-11-6(5)8-9-10-11;/h1-3H,4,7H2;1H

InChI Key

MYBCPARLFZYYNY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=N2)C(=C1)CN.Cl

Origin of Product

United States

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